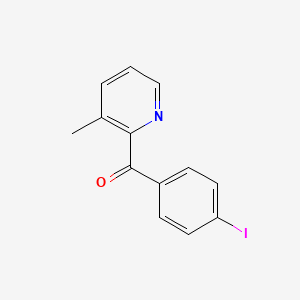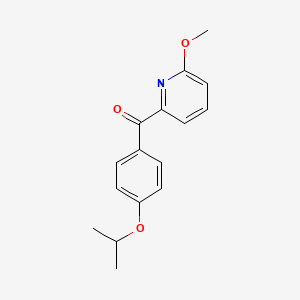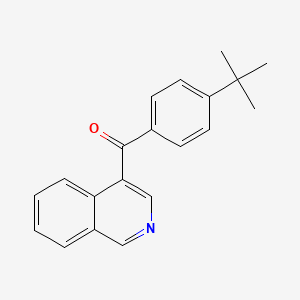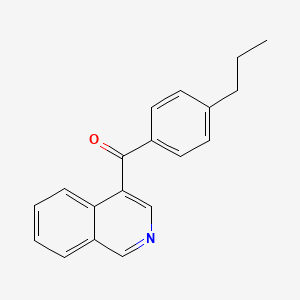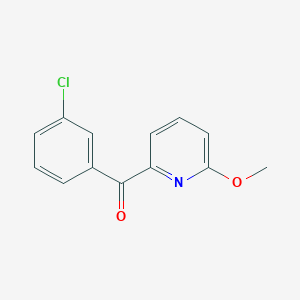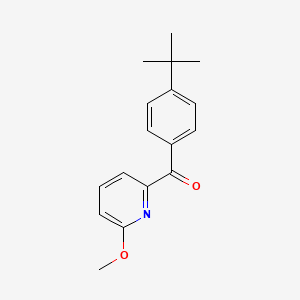
5-(4-Cyanobenzoyl)-2-methylpyridine
Übersicht
Beschreibung
5-(4-Cyanobenzoyl)-2-methylpyridine is an organic compound with the molecular formula C14H10N2O . It is a pyridine derivative and is a complex compound with a wide range of properties.
Molecular Structure Analysis
The molecular weight of this compound is 222.24 g/mol . It contains a total of 52 atoms; 15 Hydrogen atoms, 29 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 4-Cyanobenzoyl chloride, a related compound, is known to be a reactant for organocatalytic tandem three-component reactions of aldehyde, alkyl vinyl ketone, and amide .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
- A study on the synthesis of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions used 2-aminopyridine and its derivatives, which are structurally similar to 5-(4-cyanobenzoyl)-2-methylpyridine, for the synthesis and structural study of crown compounds (Hayvalı et al., 2003).
2. Oxidative Coupling in Organic Chemistry
- Research on the oxidative coupling of 5-ethenyl-4-methyl-3-pyridinecarbonitrile and 2- and 4-methylpyridines provides insights into the reactions involving similar pyridine derivatives. This study is relevant for understanding the chemical behavior of this compound in oxidation reactions (Jahangir et al., 1990).
3. Intermediates in Pharmaceutical Synthesis
- The synthesis of chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, an intermediate of loratadine, from 2-cyano-3-methylpyridine, indicates the potential use of this compound in the synthesis of pharmaceutical intermediates (Su Yi-dong, 2002).
4. Use in Molecular Structure Analysis
- A study on a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, involving X-ray diffraction and DFT calculations, illustrates the use of pyridine derivatives in molecular structure analysis and computational chemistry (Yılmaz et al., 2020).
5. Coordination Polymers and Fluorescent Materials
- The creation of coordination polymers using 4-cyanopyridine, a compound structurally related to this compound, highlights the application of such compounds in the development of novel materials with fluorescent and phosphorescent properties (Xue et al., 2002).
6. In Synthesis of Fused Bicyclic Heterocycles
- The synthesis of imidazopyridines, which are important in medicinal chemistry and material science, often employs compounds like this compound. This is significant for developing new strategies in the synthesis of fused bicyclic 5-6 heterocycles (Bagdi et al., 2015).
Safety and Hazards
The safety data sheet for 4-Cyanobenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage. Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 4-cyanobenzoic acid, are used in the synthesis of various pharmaceutical entities .
Mode of Action
For instance, 4-Cyanobenzoyl chloride has been reported to participate in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst .
Biochemical Pathways
It’s worth noting that similar compounds are involved in the synthesis of drugs such as citalopram and escitalopram oxalate, which act specifically by inhibition of serotonin (5-ht) uptake .
Result of Action
Related compounds have been used in the synthesis of various pharmaceutical entities, suggesting that they may have significant biological effects .
Action Environment
It’s known that factors such as temperature, ph, and enzyme loading can affect the biotransformation of similar compounds .
Biochemische Analyse
Biochemical Properties
5-(4-Cyanobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the acylation of Argopore MB-CHO resin in the presence of pyridine and a catalyst . Additionally, it reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) to form 4-cyanobenzoyl-TEMPO . These interactions highlight its potential utility in synthetic organic chemistry and biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce intimal hyperplasia induced by arterial injury in hypercholesterolemic rabbits . This reduction is associated with decreased proliferation and extracellular matrix production by vascular smooth muscle cells, indicating its potential therapeutic applications in vascular diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It participates in enzyme inhibition or activation and induces changes in gene expression. For instance, it has been used in the synthesis of new liquid crystalline heteroaromatic compounds containing five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings . These interactions suggest that this compound can modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable compound for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing intimal hyperplasia in hypercholesterolemic rabbits . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of substituted benzoate esters to study their excited-state behavior . These interactions highlight its role in modulating biochemical pathways and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be effectively transported and distributed within cells, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(6-methylpyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-2-5-13(9-16-10)14(17)12-6-3-11(8-15)4-7-12/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTBJBVSGIYXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247002 | |
| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-13-3 | |
| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



